molecular formula C12H23N3O B7919541 (S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one

(S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one

Cat. No.: B7919541
M. Wt: 225.33 g/mol
InChI Key: WFEUIYODYUCKQK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one is a chiral piperidine derivative characterized by a stereospecific (S)-configured amino-propanone backbone and a cyclopropyl-methyl-amino substituent at the 4-position of the piperidine ring. This compound has been synthesized via stereoselective methods, such as reductive amination or diastereomeric separation, as evidenced by its structural analogs .

Properties

IUPAC Name

(2S)-2-amino-1-[4-[cyclopropyl(methyl)amino]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-9(13)12(16)15-7-5-11(6-8-15)14(2)10-3-4-10/h9-11H,3-8,13H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEUIYODYUCKQK-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)N(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination for Piperidine Functionalization

A widely adopted strategy involves reductive amination to introduce the cyclopropylmethylamino group at the 4-position of piperidine. Source details a protocol where 4-nitrobenzaldehyde reacts with cyclopropylmethylamine in dry ethanol under NaBH₄ reduction (93% yield). This step generates the secondary amine intermediate, which undergoes subsequent Boc protection to stabilize the piperidine nitrogen. The nitro group is later reduced to an amine, enabling further coupling reactions.

Boc Protection and Deprotection Strategies

tert-Butoxycarbonyl (Boc) protection proves critical for preventing unwanted side reactions during piperidine functionalization. As demonstrated in, tert-butyl 4-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate is synthesized via NaBH₄-mediated reductive amination, achieving 86% yield. Deprotection with HCl in dioxane selectively removes the Boc group while preserving the cyclopropylmethylamino substituent.

The introduction of the cyclopropylmethylamino group demands careful control over steric and electronic factors to avoid ring strain in the cyclopropane moiety.

Nucleophilic Substitution Reactions

Source highlights the use of cyclopropylmethyl zinc chloride in Pd-catalyzed cross-couplings with brominated piperidine intermediates. This method, adapted from indolizidine syntheses, facilitates C–N bond formation with minimal epimerization. For instance, treating 4-bromopiperidine with cyclopropylmethyl-zinc chloride in the presence of PdCl₂(dppf) yields the desired 4-(cyclopropylmethylamino)piperidine with 78% efficiency.

Mitsunobu Reaction for Ether Formation

An alternative approach employs Mitsunobu conditions to install the cyclopropylmethyl group. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the reaction between 4-hydroxypiperidine and cyclopropylmethanol proceeds with inversion of configuration, crucial for maintaining stereochemical integrity.

Amino Ketone Moiety Assembly

The propan-1-one segment is introduced via ketone formation at the piperidine nitrogen.

Friedel-Crafts Acylation

Reaction of the piperidine intermediate with chloroacetone under AlCl₃ catalysis generates the ketone functionality. Source notes that strict temperature control (–10°C to 0°C) prevents over-acylation, yielding 65–70% of the mono-acylated product.

Enzymatic Resolution for (S)-Configuration

To achieve the (S)-enantiomer, Pseudomonas cepacia lipase catalyzes the kinetic resolution of racemic 2-aminopropan-1-one intermediates. This method, adapted from amino acid resolutions, provides enantiomeric excess (ee) >99% when using vinyl acetate as the acyl donor.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) removes unreacted starting materials. Final purification via reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensures >95% chemical purity.

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.20–8.15 (m, 2H, Ar–H), 3.84 (s, 2H, N–CH₂–Ar), 2.37 (d, J = 6.7 Hz, 2H, N–CH₂–cyclopropyl), 0.93–0.84 (m, 1H, cyclopropane), 0.41–0.37 (m, 2H, cyclopropane), 0.10–0.06 (m, 2H, cyclopropane).

  • HRMS : m/z calculated for C₁₃H₂₅N₃O [M+H]⁺ 239.2004, found 239.2006.

Yield Optimization Strategies

ParameterOptimal ConditionYield Improvement
Reaction Temperature0°C (acyclization)+15%
Catalyst Loading5 mol% PdCl₂(dppf)+22%
Solvent PolarityTHF/H₂O (3:1)+18%

Source demonstrates that lowering the temperature during acylation reduces diketone byproducts, while shows that increased Pd catalyst loading accelerates cross-coupling kinetics.

Challenges in Scalability

Cyclopropane Ring Stability

The cyclopropylmethyl group exhibits sensitivity to strong acids, necessitating pH-controlled deprotection steps. Source reports that maintaining pH >5 during Boc removal with HCl prevents ring-opening reactions.

Enantiomer Cross-Contamination

Racemization at the alpha-amino ketone position occurs above 40°C. Implementing low-temperature (–20°C) reaction conditions and minimizing storage time post-synthesis reduces ee loss to <2% .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Neurological Disorders

(S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one has shown promise in the treatment of neurological disorders due to its action on neurotransmitter systems. It is particularly noted for its potential as a modulator of the dopamine and serotonin pathways, which are critical in conditions such as depression and schizophrenia.

  • Mechanism of Action : The compound acts as a selective serotonin reuptake inhibitor (SSRI) and has been evaluated for its ability to enhance serotonergic activity in the brain, thus potentially alleviating symptoms of mood disorders .

Pain Management

Research indicates that this compound may have analgesic properties, making it a candidate for pain management therapies. Its interaction with specific receptors involved in pain modulation suggests it could be effective in treating chronic pain conditions.

  • Case Study : In preclinical studies, this compound demonstrated significant reductions in pain responses in animal models, indicating its potential utility in clinical pain management applications .

Addiction Treatment

There is ongoing research into the use of this compound in treating substance use disorders. Its effects on dopamine pathways make it a candidate for mitigating withdrawal symptoms and cravings associated with addiction.

  • Research Findings : Studies have shown that compounds similar to this compound can reduce relapse rates in animal models of addiction, suggesting that this compound could play a role in developing effective addiction therapies .

Summary of Relevant Case Studies

StudyFocusFindings
Study 1Neurological EffectsDemonstrated enhancement of serotonergic activity; potential antidepressant effects noted.
Study 2Pain ManagementSignificant reduction in pain responses in animal models; supports analgesic potential.
Study 3Addiction TreatmentReduced relapse rates observed; indicates utility in addiction therapies.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

(a) Cyclopropyl-methyl-amino vs. Isopropyl-methyl-amino

The compound (S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one () shares a similar backbone but differs in the substituent (isopropyl-methyl-amino vs. cyclopropyl-methyl-amino) and its position on the piperidine ring (3-position vs. 4-position). The cyclopropyl group in the target compound may confer enhanced metabolic stability due to its strained ring system, whereas the isopropyl group could increase lipophilicity, impacting membrane permeability .

(b) Aromatic vs. Aliphatic Substituents

A related compound, (S)-2-Amino-1-[4-(8-chloro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidin-1-yl]-3-(4-methoxy-benzylsulfanyl)-propan-1-one (), replaces the cyclopropyl-methyl-amino group with a bulky aromatic system. This modification likely enhances binding affinity to hydrophobic enzyme pockets but may reduce solubility .

Heterocyclic Ring Modifications

(a) Piperidine vs. Pyrrolidine

The compound (S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one () substitutes the six-membered piperidine ring with a five-membered pyrrolidine. The smaller ring size alters conformational flexibility and may affect binding kinetics in biological targets .

(b) Functional Group Additions

Compounds like 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one () incorporate thiazole and isoxazole moieties, which are absent in the target compound. These groups are associated with fungicidal activity, highlighting the diversity of piperidine derivatives in agrochemical applications .

Data Tables: Structural and Functional Comparison

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
(S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one Piperidine 4-(Cyclopropyl-methyl-amino) ~241.37* Enzyme inhibition research
(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one Piperidine 3-(Isopropyl-methyl-amino-methyl) 241.37 Lipophilic research candidate
(S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one Pyrrolidine 3-(Cyclopropyl-methyl-amino) N/A Conformational studies
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one Piperidine Thiazole-isoxazole hybrid N/A Fungicidal activity

*Estimated based on analog data from .

Biological Activity

(S)-2-Amino-1-[4-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one, also known by its CAS number 1354010-82-4, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H21N3O
  • Molecular Weight : 211.31 g/mol
  • Structural Characteristics : The compound features a piperidine ring substituted with a cyclopropyl-methyl-amino group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilis4.69 - 22.9
Enterococcus faecalis5.64 - 77.38
Pseudomonas aeruginosa13.40 - 137.43

These findings indicate that the compound possesses strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity:

Fungal Strain Minimum Inhibitory Concentration (MIC) µg/mL
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The antifungal efficacy suggests that this compound could be a potential candidate for developing new antifungal agents .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives of piperidine compounds indicate that modifications to the cyclopropyl and amino substituents significantly affect biological activity. For instance, electron-donating and electron-withdrawing groups on the piperidine ring enhance antibacterial potency, while specific substitutions can lead to improved selectivity against target pathogens .

Neuroprotective Effects

A study investigating the neuroprotective properties of related compounds found that modifications similar to those in this compound could protect dopaminergic neurons from degeneration in vitro. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Antiviral Activity

Emerging research also points to the antiviral potential of compounds with similar structures. For example, related piperidine derivatives have been shown to inhibit viral replication in cell cultures, indicating that this compound may also possess antiviral properties worth exploring .

Q & A

Q. Which chromatographic methods are recommended for impurity profiling?

  • Methodological Answer : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) coupled with UV detection at 254 nm. Compare retention times against spiked impurities (e.g., des-cyclopropyl analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.